molecular formula C21H24N2O2S2 B3266683 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 431926-24-8

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3266683
CAS No.: 431926-24-8
M. Wt: 400.6 g/mol
InChI Key: VTQMSUZUSROQDW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a benzothiazole-containing acetamide derivative. Its structure comprises:

  • Acetamide backbone: The core scaffold includes an acetamide group substituted with an ethoxymethyl and a 2-ethyl-6-methylphenyl moiety on the nitrogen atom.
  • Benzothiazole-sulfanyl substituent: A 1,3-benzothiazole ring is linked via a sulfanyl (-S-) group at the 2-position of the acetamide chain.

This compound shares structural motifs with herbicides (e.g., chloroacetanilides like acetochlor) but is distinct due to the benzothiazole-sulfanyl group . Benzothiazoles are known for diverse biological activities, including antifungal, antibacterial, and herbicidal properties .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S2/c1-4-16-10-8-9-15(3)20(16)23(14-25-5-2)19(24)13-26-21-22-17-11-6-7-12-18(17)27-21/h6-12H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMSUZUSROQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CSC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S with a molecular weight of approximately 372.54 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological properties.

The biological activity of benzothiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and nucleic acids. Studies indicate that these compounds can intercalate into DNA or bind selectively to the minor groove of DNA, influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (lung cancer)6.26 ± 0.332D culture
Compound BHCC827 (lung cancer)20.46 ± 8.633D culture
Compound CNCI-H358 (lung cancer)16.00 ± 9.383D culture

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. The compound has shown activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential therapeutic applications in treating bacterial infections.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a related benzothiazole derivative in a mouse model of lung cancer. The treated group showed a significant reduction in tumor size compared to the control group, highlighting the potential for clinical application.
  • Antimicrobial Testing : In vitro testing against various pathogens revealed that compounds with similar structures to this compound exhibited notable antibacterial activity, supporting further investigation into their use as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds based on substituents and applications:

Compound Name Key Structural Features Biological/Industrial Relevance Evidence Source
Target Compound - Benzothiazole-sulfanyl group
- N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) substituents
Likely herbicidal or pharmaceutical applications (inference from benzothiazole derivatives)
Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) - Chloroacetanilide backbone
- No benzothiazole group
Pre-emergence herbicide for grasses and weeds; banned in some regions due to toxicity
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide - 3,4-Dimethoxyphenyl substituent
- Benzothiazole-sulfanyl group
Anticancer and antimicrobial research candidate
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide - 6-Ethoxy-benzothiazole
- 4-Chlorophenyl substituent
Patent-protected compound for potential pharmaceutical use (e.g., kinase inhibition)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylethyl)acetamide - Phenylethyl substituent
- Benzothiazole-sulfanyl group
Studied for pesticidal activity; molecular weight = 328.45 g/mol

Key Differences and Implications

Substituent Effects on Activity: The target compound’s 2-ethyl-6-methylphenyl group is structurally analogous to acetochlor’s aromatic moiety but lacks the chloro substituent critical for herbicidal activity in chloroacetanilides . N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () demonstrates how ethoxy and chlorophenyl groups enhance target specificity in drug design, a strategy that could apply to the target compound.

Physicochemical Properties :

  • The target compound ’s ethoxymethyl group increases hydrophobicity compared to hydroxylated metabolites like hydroxyalachlor (), which are more polar and less persistent in the environment .
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () has higher solubility due to methoxy groups, whereas the target compound’s ethyl-methylphenyl group may favor membrane permeability .

Environmental and Regulatory Considerations :

  • Acetochlor is prohibited in the EU due to groundwater contamination risks , but the target compound ’s benzothiazole core and lack of chlorine might reduce toxicity. However, its environmental fate remains unstudied.

Research Findings and Gaps

  • Synthetic Accessibility : The target compound can be synthesized via methods similar to , where benzothiazole intermediates are coupled with acetamide precursors using reagents like EEDQ .
  • Comparative studies with acetochlor are needed to evaluate potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, and how is purity ensured during synthesis?

The compound is typically synthesized via multi-step reactions involving benzothiazole derivatives and acetamide precursors. Key steps include:

  • Sulfanyl group introduction : Reacting 2-mercaptobenzothiazole with chloroacetamide derivatives under reflux in ethanol or dichloromethane .
  • Amide coupling : Using catalysts like triethylamine to facilitate nucleophilic substitution between intermediates .
  • Purity monitoring : Thin-layer chromatography (TLC) in solvent systems (e.g., chloroform:methanol, 7:3) and spectroscopic techniques (NMR, MS) for structural confirmation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and supramolecular interactions (e.g., hydrogen-bonding networks) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Anticancer activity : Cytotoxicity screening against cancer cell lines (e.g., IC50 determination via MTT assays) .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal during workup .
  • Temperature control : Maintaining reflux conditions (±2°C) minimizes side reactions .
  • Catalyst loading : Triethylamine (1.2–1.5 eq.) balances reaction rate and byproduct formation .
  • Scalability challenges : Column chromatography may be replaced with recrystallization for cost-effective purification .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?

  • Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry) .
  • Structural analogs : Compare activity trends with derivatives to identify critical pharmacophores .
  • Meta-analysis : Pool data from multiple studies to account for variability in cell lines or experimental conditions .

Q. What strategies are employed to study the compound’s mechanism of action at the molecular level?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

Q. How are environmental stability and degradation pathways evaluated for this compound?

  • Hydrolysis studies : Monitor stability in aqueous buffers at varying pH (e.g., 2–12) via HPLC .
  • Photodegradation : Expose to UV-Vis light and analyze breakdown products using LC-MS .
  • Ecotoxicology : Assess impact on model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Considerations for Data Reproducibility

Q. What experimental design principles mitigate variability in biological assays?

  • Randomized block designs : Assign treatments randomly to avoid batch effects .
  • Replicates : Use ≥3 biological replicates and technical triplicates to ensure statistical power .
  • Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .
  • Torsion angle comparisons : Align crystal structures with computational models (e.g., DFT-optimized geometries) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

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